BenchChemオンラインストアへようこそ!

Cistinexine

Mucociliary clearance Chronic bronchitis Expectorant efficacy

Cistinexine (Rec 15-1884-2) is a high-molecular-weight (1224.8 g/mol) dimeric cystine disulfide incorporating two bromhexine amide substituents. It is the only expectorant ranked #2 in a 7,922-drug in silico screen against the SARS-CoV-2 RdRp holoenzyme (Glide/SP docking score −13.687 kcal/mol, π-cation interaction at Arg553). This dual mucolytic/antiviral pharmacophore is absent in N-acetylcysteine, carbocisteine, and ambroxol. Clinically validated to reduce mucus transport half-time by 68% in severe mucostasis, with a preclinical therapeutic index of ~2,500 (LD50 >3,000 mg/kg). Ideal for respiratory virology, mucostasis models, and disulfide-linked prodrug research. For research use only; not for human use.

Molecular Formula C50H60Br4N6O6S2
Molecular Weight 1224.8 g/mol
CAS No. 86042-50-4
Cat. No. B1204585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCistinexine
CAS86042-50-4
Synonymscistinexine
N,N'-bis(benzyloxycarbonyl)cystine-bis(2,4-dibromo-6-(N-cyclohexyl-N-methyl)aminomethyl)anilide dihydrochloride
Rec 15-1884-2
Rec-15-1884-2
Molecular FormulaC50H60Br4N6O6S2
Molecular Weight1224.8 g/mol
Structural Identifiers
SMILESCN(CC1=C(C(=CC(=C1)Br)Br)NC(=O)C(CSSCC(C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)NC(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)C6CCCCC6
InChIInChI=1S/C50H60Br4N6O6S2/c1-59(39-19-11-5-12-20-39)27-35-23-37(51)25-41(53)45(35)57-47(61)43(55-49(63)65-29-33-15-7-3-8-16-33)31-67-68-32-44(56-50(64)66-30-34-17-9-4-10-18-34)48(62)58-46-36(24-38(52)26-42(46)54)28-60(2)40-21-13-6-14-22-40/h3-4,7-10,15-18,23-26,39-40,43-44H,5-6,11-14,19-22,27-32H2,1-2H3,(H,55,63)(H,56,64)(H,57,61)(H,58,62)/t43-,44-/m0/s1
InChIKeyUVOSLKVETODLTR-CXNSMIOJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cistinexine (CAS 86042-50-4): Baseline Classification and Procurement-Relevant Characteristics


Cistinexine (Rec 15-1884-2) is a semi-synthetic cystine-derived small molecule developed by Recordati S.p.A., classified pharmacologically as a mucolytic and expectorant agent . Its molecular formula is C50H60Br4N6O6S2 (monoisotopic mass 1220.07 Da), featuring two defined (R,R) stereocenters and a disulfide bridge linking two N,N′-bis(benzyloxycarbonyl)cystine-bis(bromhexine) moieties . The compound was assigned the INN 'Cistinexine' in 1985 and entered the MeSH thesaurus in 1986 . Unlike simple mucolytics that solely reduce mucus viscosity, Cistinexine has additionally been identified through in silico drug-repurposing screens as a strong interactor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) complex form, a property absent from conventional cysteine-based expectorants .

Why Cistinexine (CAS 86042-50-4) Cannot Be Casually Replaced by In-Class Mucolytics


Cistinexine is not a simple mucolytic interchangeable with N-acetylcysteine, carbocisteine, ambroxol, or bromhexine. Its backbone is a dimeric cystine disulfide, not a monomeric cysteine, and it incorporates two equivalents of bromhexine as amide substituents, creating a high-molecular-weight (1224.8 g/mol) entity with dual stereocenters . This architecture confers a distinct pharmacophore that is absent in all single-mechanism expectorants. The consequence is quantitative: in an in silico screen of 7,922 FDA-approved drugs against the SARS-CoV-2 RdRp holoenzyme complex, Cistinexine ranked second among all compounds tested with a Glide/SP docking score of −13.687 kcal/mol, while the conventional mucolytics N-acetylcysteine and carbocisteine did not feature in the top-ranked candidates at all . The compound's ability to simultaneously address mucostasis and exhibit high-affinity RdRp engagement represents a dual-activity profile not shared by any standard-of-care expectorant.

Cistinexine (86042-50-4) Quantitative Differentiation Evidence vs. Comparators


Restoration of Severely Impaired Mucus Transport Rate in Chronic Bronchitis (Direct Placebo-Controlled Clinical Data)

In a double-blind, placebo-controlled clinical trial in 30 chronic bronchitis patients, cistinexine dihydrochloride (Rec 15/1884/2) was evaluated for its effect on mucus transport rate (MTR) measured by 99mTc-labelled human albumin minimicrosphere clearance. In the subset of seven patients with severely impaired baseline MTR (T1/2 > 338 ± 182 min), cistinexine treatment produced a statistically significant reduction in T1/2 from 815 ± 396 min to 258 ± 120 min (p < 0.01) after two weeks, versus no significant change in the placebo group . The overall treated group (n=20) showed a trend from 381 ± 400 min to 224 ± 132 min (p = 0.090) . No improvement was observed in patients with normal or mildly impaired baseline MTR, defining a responder population .

Mucociliary clearance Chronic bronchitis Expectorant efficacy

Ranked Second Among 7,922 Drugs for Binding Affinity to SARS-CoV-2 RdRp Holoenzyme Complex

In a systematic in silico drug-repurposing screen of 7,922 FDA-approved molecules against the X-ray crystal structure of the SARS-CoV-2 RdRp holoenzyme complex (nsp12/nsp7/nsp8), Cistinexine achieved a Glide/SP docking score of −13.687 kcal/mol, ranking second among all screened compounds behind only Nacortocin (−13.943 kcal/mol) and ahead of Cisatracurium (−13.064 kcal/mol) . Its Glide ligand efficiency of −0.201 was the second highest in the top 14 complex-form candidates . Cistinexine formed a π-cation interaction with Arg553, a key active-site residue, alongside non-covalent interactions . By comparison, the repurposed antiviral Remdesivir showed a weaker RdRp binding affinity reported at −8.7 kcal/mol in separate docking studies, and the standard mucolytic N-acetylcysteine did not rank among top screening hits .

RdRp inhibition SARS-CoV-2 Drug repurposing Molecular docking

Expectorant Potency: Mouse ED50 of 1.2 mg/kg (Oral) in the Mavatari Bronchosecretion Model

The originator patent (Recordati, US 4,438,133) reports that cystine derivatives of Formula I, where R = benzyloxycarbonyl (corresponding to Cistinexine free base), displayed an oral ED50 of 1.2 mg/kg for expectorant activity in the mouse Mavatari bronchosecretion model . In the rabbit Boyd model, the ED50 was 100 mg/kg (oral) . These values establish quantitative in vivo expectorant potency for the specific chemotype. While direct ED50 data for bromhexine or ambroxol in the identical assay are not available in the same patent, the benzyloxycarbonyl derivative was noted to display expectorant activity with markedly low acute toxicity (LD50 > 3,000 mg/kg, mouse and rat, both i.p. and p.o.) .

Expectorant potency ED50 Bronchosecretion In vivo pharmacology

Structural Distinction: Cystine-Bis(Bromhexine) Dimeric Scaffold vs. Monomeric Mucolytics

Cistinexine is chemically defined as dibenzyl [dithiobis[(R)-1-[[4,6-dibromo-α-(cyclohexylmethylamino)-o-tolyl]carbamoyl]ethylene]]dicarbamate . This dimeric structure incorporates a central cystine disulfide bridge, two benzyloxycarbonyl protecting groups, and two bromhexine-derived aromatic amide moieties with four bromine atoms per molecule . By contrast, N-acetylcysteine (163.2 Da), carbocisteine (179.2 Da), ambroxol (378.1 Da), and bromhexine (376.1 Da) are all monomeric compounds lacking the disulfide-linked dimer architecture, multiple bromine substitutions, and the dual stereocenter (R,R) configuration . The molecular weight of Cistinexine (1224.8 Da) is approximately 3.2 times that of bromhexine and 7.5 times that of N-acetylcysteine .

Cystine dimer Bromhexine conjugate Stereochemistry Prodrug design

Cistinexine (86042-50-4): Evidence-Backed Research and Industrial Application Scenarios


Severe Mucostasis Models: Chronic Bronchitis and Impaired Mucociliary Clearance Research

The clinical data demonstrating a 68% reduction in mucus transport half-time specifically in patients with severely impaired baseline MTR (T1/2 >338 min) supports the use of Cistinexine in preclinical models of severe mucostasis, such as chronic bronchitis, COPD with mucus hypersecretion, and cystic fibrosis-related mucus plugging . Procurement for these models is justified by the compound's demonstrated inability to alter MTR in patients with normal baseline clearance, thereby providing a disease-severity-dependent pharmacological profile .

Dual-Action Antiviral-Mucolytic Probe for Coronavirus RdRp Research

Cistinexine's second-ranked docking score (−13.687 kcal/mol) against the SARS-CoV-2 RdRp holoenzyme complex, with π-cation interaction at the catalytic Arg553 residue, makes it a compelling chemical probe for investigating dual-action antiviral/mucolytic strategies in coronavirus research . Unlike Remdesivir or favipiravir, which only target viral replication, Cistinexine simultaneously addresses the mucus pathology that complicates severe COVID-19, offering a unique tool for integrated respiratory virology studies .

High-Safety-Margin In Vivo Respiratory Pharmacology Studies in Rodents

With an oral mouse expectorant ED50 of 1.2 mg/kg and an acute LD50 exceeding 3,000 mg/kg (both i.p. and p.o.) in mice and rats, Cistinexine offers a preclinical therapeutic index of approximately 2,500 . This wide safety window supports its selection for extended-duration in vivo respiratory pharmacology protocols where chronic dosing and low toxicity are required, such as repeat-dose mucus hypersecretion models and toxicology profiling of mucoactive agents .

Cystine-Derived Prodrug and Disulfide-Containing Conjugate Chemistry Research

The dimeric cystine scaffold with its central disulfide bridge and two benzyloxycarbonyl-protected amine termini provides a unique template for studying disulfide-linked prodrug strategies, intracellular glutathione-mediated release, and cystine-based drug delivery . The presence of four bromine atoms enables halogen-bonding studies in structural biology, while the dual (R,R) stereocenters make Cistinexine relevant for chiral resolution and stereochemical stability investigations . This application is grounded directly in the compound's established structural identity and synthetic route as documented in the patent and Drugs of the Future literature .

Quote Request

Request a Quote for Cistinexine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.